Harmalol hydrochloride Harmalol hydrochloride
Brand Name: Vulcanchem
CAS No.: 6028-07-5
VCID: VC21335874
InChI: InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H
SMILES:
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol

Harmalol hydrochloride

CAS No.: 6028-07-5

Cat. No.: VC21335874

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

Harmalol hydrochloride - 6028-07-5

CAS No. 6028-07-5
Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
IUPAC Name 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride
Standard InChI InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H
Standard InChI Key BSWAWVOHMZNXOS-UHFFFAOYSA-N
Canonical SMILES CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl

Chemical Properties and Structure

Basic Information

Harmalol hydrochloride is a beta carboline alkaloid that functions as the main metabolite of harmaline. It is characterized by its unique molecular structure and physicochemical properties that contribute to its biological activities . The compound is identified by the CAS number 6028-07-5 and has several synonyms including harmalol HCl and 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride .

Chemical Structure and Properties

The molecular formula of harmalol hydrochloride is C₁₂H₁₃ClN₂O with a molecular weight of 236.70 g/mol . Its canonical SMILES notation is represented as CC1=NCCC2=C1NC3=C2C=CC(O)=C3.[H]Cl, which describes its two-dimensional chemical structure . The parent compound of harmalol hydrochloride is harmalol (CID 3565), with the hydrochloride form offering improved stability and solubility characteristics for research applications .

The following table summarizes the key chemical properties of harmalol hydrochloride:

PropertyValue
CAS Number6028-07-5
Molecular FormulaC₁₂H₁₃ClN₂O
Molecular Weight236.70 g/mol
Canonical SMILESCC1=NCCC2=C1NC3=C2C=CC(O)=C3.[H]Cl
Collision Cross Section142.4 Ų [M+H]⁺
SolubilityDMSO: 100 mg/mL (422.48 mM; Requires ultrasonic)
Storage Recommendation-20°C

Biological Activities

Enzyme Inhibition Properties

One of the most significant biological activities of harmalol hydrochloride is its ability to inhibit carcinogen-activating enzymes. Research has demonstrated that harmalol significantly inhibits dioxin-mediated induction of cytochrome P450 1A1 (CYP1A1) at the transcriptional and posttranslational levels . At concentrations ranging from 0.5 to 12.5 μM, harmalol exhibits concentration-dependent inhibition of CYP1A1 at mRNA, protein, and activity levels in human hepatoma HepG2 cells .

The mechanism of this inhibition involves interference with the aryl hydrocarbon receptor (AhR) pathway. Studies have shown that harmalol inhibits 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-mediated induction of AhR-dependent luciferase activity and the formation of AhR/ARNT/XRE complexes . This activity is particularly significant as CYP1A1 is involved in the metabolic activation of various procarcinogens to their ultimate carcinogenic forms.

DNA Binding Capabilities

Harmalol hydrochloride demonstrates remarkable sequence-specific binding to deoxyribonucleic acid (DNA). Studies using various photophysical and calorimetric techniques, along with molecular docking, have revealed that harmalol binds strongly with heteropolymeric GC sequences through intercalation .

The binding affinity of harmalol to different DNA sequences decreases in the following order: poly(dG-dC).poly(dG-dC) > poly(dA-dT).poly(dA-dT) > poly(dA).poly(dT) > poly(dG).poly(dC) . This preferential binding to hetero GC polymers is evidenced by significant hypochromic effects (44%) and bathochromic shifts (13 nm) observed in spectrophotometric studies .

Interestingly, harmalol exhibits different binding modes depending on the DNA sequence. It shows positive cooperative binding with poly(dA).poly(dT) and poly(dG).poly(dC), indicating that the binding of one harmalol molecule facilitates the binding of subsequent molecules . In contrast, non-cooperative binding is observed with poly(dG-dC).poly(dG-dC) and poly(dA-dT).poly(dA-dT) . These findings suggest that harmalol binds preferentially to specific DNA sequences, which may contribute to its biological effects.

Antioxidant Properties

Harmalol hydrochloride possesses significant antioxidant and hydroxyl radical-scavenging properties . These antioxidant capabilities are believed to contribute to its antimutagenic and antigenotoxic effects observed in mammalian cells . The antioxidant activity is primarily attributed to the stabilization of formed radicals by resonance structures, which enhances the compound's ability to neutralize reactive oxygen species .

Vasorelaxant Effects

Among the three harmala alkaloids (harmine, harmaline, and harmalol), harmalol demonstrates vasorelaxant activities in isolated rat thoracic aorta preparations, although with the lowest potency compared to harmine and harmaline . Unlike harmine and harmaline, which exhibit endothelium-dependent vasorelaxation, harmalol's vasorelaxant effect is endothelium-independent .

Consistent with its endothelium-independent mechanism, harmalol shows no significant effect on nitric oxide (NO) release from endothelial cells . This suggests that harmalol induces vasorelaxation through direct action on vascular smooth muscle rather than through the endothelium-derived relaxing factor pathway.

Pharmacological Properties

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of harmalol hydrochloride have been evaluated against various human cancer cell lines through MTT assay. The compound demonstrates significant dose-dependent cytotoxicity, with varying efficacy across different cell types .

The half-maximal inhibitory concentration (IC₅₀) values of harmalol against different cancer cell lines are summarized in the following table:

Cancer Cell LineIC₅₀ Value (μM)
HepG2 (Liver cancer)14
MDA-MB-231 (Breast cancer)24
HeLa (Cervical cancer)42
A549 (Lung cancer)45

These results indicate that harmalol hydrochloride exhibits the highest cytotoxic potency against HepG2 liver cancer cells, followed by MDA-MB-231 breast cancer cells, with relatively lower efficacy against HeLa cervical cancer and A549 lung cancer cells . The pronounced cytotoxicity against HepG2 cells is particularly noteworthy, as it correlates with previous reports of harmalol's effectiveness on dioxin-mediated induction of CYP1A1 in these cells .

Mechanism of Action

The mechanism of harmalol hydrochloride's cytotoxic action appears to involve multiple pathways. The compound's ability to intercalate with DNA, particularly GC-rich sequences, may disrupt DNA replication and transcription processes essential for cancer cell proliferation . Additionally, the inhibition of CYP1A1 and interference with the AhR pathway may contribute to its anticancer effects by preventing the metabolic activation of carcinogens .

Research Findings and Applications

Interaction with DNA

Detailed studies on the interaction between harmalol hydrochloride and DNA have provided valuable insights into the compound's binding mechanism and specificity. Spectrophotometric analyses reveal significant hypochromic effects and bathochromic shifts when harmalol binds to DNA, particularly to poly(dG-dC).poly(dG-dC), indicating strong intermolecular interactions and effective overlap of π-electron clouds .

Fluorescence studies further corroborate these findings, showing marked quenching of harmalol's fluorescence upon binding to poly(dG-dC).poly(dG-dC) compared to other DNA sequences . This selective binding to GC-rich sequences suggests potential applications in targeting specific genetic regions.

The binding constants (Kf) determined from fluorescence studies demonstrate the preferential binding of harmalol to different DNA sequences:

DNA SequenceBinding Constant (Kf × 10⁶ M⁻¹)Binding Mode
poly(dG-dC).poly(dG-dC)4.60±0.07Non-cooperative
poly(dA-dT).poly(dA-dT)0.45±0.04Non-cooperative
poly(dA).poly(dT)0.015±0.001Cooperative
poly(dG).poly(dC)0.002±0.001Cooperative

These findings unequivocally establish that harmalol binds strongly with hetero GC polymer through intercalation, although the alkaloid resists complete overlap with the DNA base pairs inside the intercalation cavity .

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